Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H8F2N2O2 and its molecular weight is 226.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that has been explored for its applications in the synthesis of various heterocyclic compounds, demonstrating its versatility and utility in medicinal chemistry and pharmaceutical research. For instance, researchers have developed a series of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylates through reactions involving 2-aminopyridines and ethyl 2-chloroacetoacetate, which were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through condensation processes, showcasing the creation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Antiviral Applications
In the realm of antiviral research, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This study revealed that nearly half of the tested compounds effectively inhibited the replication of HBV DNA, highlighting the potential of these derivatives in antiviral therapy (Chen et al., 2011).
Heterocyclic Chemistry Innovations
Further illustrating the compound's utility, researchers have synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, exploring their interesting behavior in 1H-NMR spectra in deuteriochloroform. These studies showcase the compound's role in advancing heterocyclic chemistry, especially in the synthesis of spiro compounds and their derivatives (Abe et al., 2010).
Fluorophore Development
Moreover, the compound has facilitated the development of new fluorophores. For example, the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, presenting strong fluorescence in solutions, indicates its significance in the field of fluorescent probe development (Yan et al., 2018).
Properties
IUPAC Name |
ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNOXBPJKXPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738773 | |
Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000844-18-7 | |
Record name | Ethyl 6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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